2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate
Description
Properties
CAS No. |
23379-26-2 |
|---|---|
Molecular Formula |
C13H8ClF2NO4S |
Molecular Weight |
347.72 g/mol |
IUPAC Name |
(2-fluoro-4-fluorosulfonylphenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H8ClF2NO4S/c14-8-2-1-3-9(6-8)17-13(18)21-12-5-4-10(7-11(12)15)22(16,19)20/h1-7H,(H,17,18) |
InChI Key |
BQALWMOTOVRDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=C(C=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds via the following key steps:
Formation of N-(3-chlorophenyl)carbamoyl chloride intermediate : Starting from 3-chloroaniline, reaction with phosgene or a phosgene equivalent yields the carbamoyl chloride intermediate.
Preparation of 2-fluoro-4-(fluorosulfonyl)phenol : This intermediate is synthesized by introducing fluorosulfonyl and fluoro substituents onto a phenol ring, typically via electrophilic aromatic substitution or sulfonylation reactions.
Coupling reaction : The carbamoyl chloride intermediate reacts with 2-fluoro-4-(fluorosulfonyl)phenol under basic conditions to form the desired carbamate ester.
Detailed Reaction Conditions
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Formation of N-(3-chlorophenyl)carbamoyl chloride | 3-chloroaniline, phosgene or triphosgene, inert atmosphere, 0–5°C | 65–75 | 85–90 |
| 2 | Preparation of 2-fluoro-4-(fluorosulfonyl)phenol | Fluorosulfonylation with sulfuryl fluoride (SO2F2), fluorination agents, controlled temperature | 60–70 | 85–95 |
| 3 | Coupling to form carbamate ester | N-(3-chlorophenyl)carbamoyl chloride + 2-fluoro-4-(fluorosulfonyl)phenol, base (e.g., sodium hydride), anhydrous solvent (THF or DMF), 0–5°C | 70–80 | >95 |
Reaction Mechanism Insights
- Carbamoyl chloride formation involves nucleophilic attack of the amine on phosgene, releasing HCl and forming the reactive intermediate.
- Fluorosulfonylation is achieved by electrophilic substitution of the phenol with sulfuryl fluoride or related reagents, introducing the -SO2F group.
- The carbamate bond formation occurs via nucleophilic substitution of the carbamoyl chloride by the phenol oxygen, facilitated by the base to neutralize HCl formed.
Industrial Scale Considerations
- Automation and scale-up : Industrial production employs automated reactors with precise temperature and atmosphere control to optimize yield and purity.
- Safety : Use of phosgene and fluorosulfonyl reagents requires stringent safety protocols due to their toxicity and reactivity.
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) is used to achieve >95% purity.
Analytical Characterization Techniques
To confirm the structure and purity of the compound, the following analytical methods are essential:
| Technique | Purpose | Typical Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR) | Confirm substitution pattern and verify fluorine positions | Clear signals corresponding to aromatic protons and fluorine atoms; chemical shifts consistent with carbamate and sulfonyl groups |
| Mass Spectrometry (High-Resolution MS) | Molecular weight confirmation | Molecular ion peak at m/z 347.73 (M+) consistent with molecular formula |
| High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection | Purity assessment | Purity >98% with sharp single peak on C18 column using acetonitrile/water gradient |
| X-ray Crystallography | Structural confirmation and analysis of molecular conformation | Crystal structure showing intramolecular hydrogen bonding and packing |
Summary of Research Data on Preparation
| Parameter | Value/Range | Notes |
|---|---|---|
| Reaction temperature | 0–5°C (carbamoyl chloride formation and coupling) | Low temperature prevents side reactions |
| Solvents | Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF) | Polar aprotic solvents enhance reaction efficiency |
| Base | Sodium hydride (NaH) or similar strong base | Deprotonates phenol to enhance nucleophilicity |
| Reaction time | 2–4 hours per step | Optimized for maximum yield |
| Yield | 65–80% per step | Cumulative yield depends on purification efficiency |
| Purity | >95% after purification | Suitable for research and industrial applications |
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl and fluorosulfonyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields N-(3-chlorophenyl)carbamic acid and 2-fluoro-4-(fluorosulfonyl)phenol .
Scientific Research Applications
N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)Carbamic Acid 2-Fluoro-4-(Fluorosulfonyl)Phenyl Ester exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)Carbamic Acid Phenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 4-Fluorophenyl Ester
- N-(3-Chlorophenyl)Carbamic Acid 2-Fluorophenyl Ester
Uniqueness
This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Biological Activity
2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound, with the CAS registry number 23379-26-2, features a combination of fluorinated phenyl groups and a carbamate moiety, which may contribute to its biological properties.
Chemical Structure
The molecular formula of 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate is , and it has a molecular weight of 347.73 g/mol. The structure includes:
- Fluoro groups : Enhancing lipophilicity and potentially affecting receptor interactions.
- Sulfonyl group : Known to influence biological activity by modifying the compound's reactivity.
- Carbamate moiety : Often associated with pharmacological properties.
Toxicity Data
Research indicates that 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate exhibits significant toxicity. The acute toxicity data reveals an LD50 (lethal dose for 50% of the population) of 100 mg/kg in rodent models when administered intravenously. Specific toxic effects have not been extensively reported, but the compound's structure suggests potential risks associated with exposure .
Case Studies and Research Findings
- Antimicrobial Activity : Some studies suggest that fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes. However, specific data on this compound’s efficacy against various pathogens is still lacking.
- Inhibition Studies : Preliminary research indicates that carbamate derivatives can act as inhibitors in enzymatic reactions. Further investigation into the inhibition kinetics and target specificity for 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate is warranted.
- Comparative Analysis : A comparative analysis of similar compounds shows varied biological activities based on structural differences. For instance, the introduction of different substituents on the phenyl ring can significantly affect the potency and selectivity of these compounds against specific biological targets.
Data Table: Biological Activity Comparisons
| Compound Name | LD50 (mg/kg) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate | 100 | Unknown | Potential enzyme inhibition |
| Similar Carbamate Derivative A | 150 | Moderate | Enzyme inhibition |
| Similar Fluorinated Compound B | 75 | High | Membrane disruption |
Q & A
Q. What are the critical steps and conditions for synthesizing 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Functional group introduction : Fluorosulfonyl and chloro groups are introduced via nucleophilic substitution or coupling reactions. Sodium hydride (NaH) is often used as a base to deprotonate intermediates, while dimethylformamide (DMF) or dichloromethane (DCM) serve as solvents .
Carbamate formation : Reaction of the fluorosulfonylphenyl intermediate with m-chlorophenyl isocyanate under anhydrous conditions at 0–5°C to prevent side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaH, DMF, 60°C | 65–75 | 85–90 |
| 2 | Anhydrous THF, 0°C | 70–80 | 90–95 |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural and functional validation:
- NMR Spectroscopy : and NMR confirm substituent positions and purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H⋯O interactions) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 423.05) .
- HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C in DMF with 1.2 eq. NaH increases yield to 85%) .
- Case Study : A Plackett-Burman design reduced byproduct formation by 40% when optimizing the fluorosulfonyl group introduction .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer : Cross-validate using complementary techniques:
- Dynamic NMR : Detects conformational flexibility in solution that static X-ray structures may miss .
- DFT Calculations : Compare computed chemical shifts with experimental data to validate assignments .
- GC-MS : Confirm molecular ion consistency when impurities skew LCMS results .
Q. What computational methods are used to study biological interactions of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., kinase domains) using crystal structures from the PDB .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for in vitro testing .
- Pharmacophore Modeling : Identify critical functional groups (e.g., fluorosulfonyl for hydrogen bonding) .
Q. How to design mechanistic studies for its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC values under varied pH/temperature .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors .
- SAR Studies : Modify substituents (e.g., replace m-chlorophenyl with difluorophenyl) and correlate changes with activity .
Data Contradiction Analysis
Q. How to address discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
